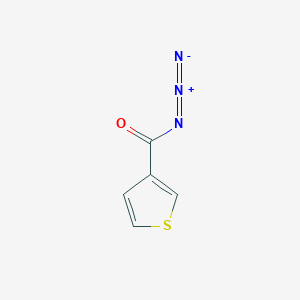
2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both aliphatic and aromatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate typically involves the esterification of 2-methyl-3-phenylprop-2-enoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The aromatic ring in the compound may also interact with enzymes and receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Shares a similar backbone but differs in functional groups.
2-Methyl-2-propen-1-ol: Similar aliphatic structure but lacks the aromatic ring.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester structure but with different substituents.
Uniqueness
2-Methylprop-2-en-1-yl 2-methyl-3-phenylprop-2-enoate is unique due to its combination of aliphatic and aromatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
特性
CAS番号 |
58085-30-6 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
2-methylprop-2-enyl 2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-11(2)10-16-14(15)12(3)9-13-7-5-4-6-8-13/h4-9H,1,10H2,2-3H3 |
InChIキー |
QUUKFFZMPSJWGL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)COC(=O)C(=CC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


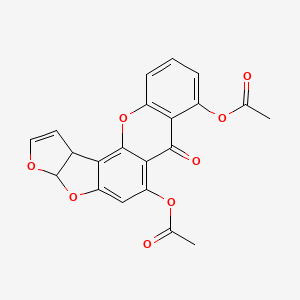
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
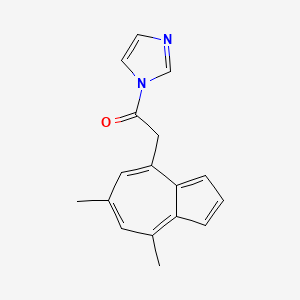
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
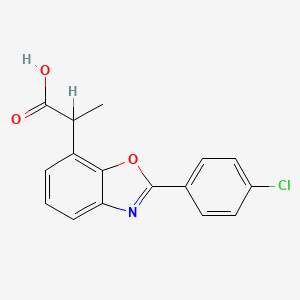
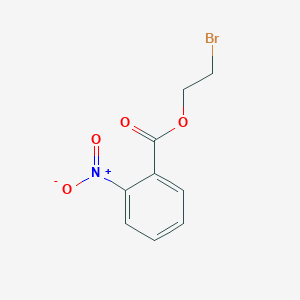
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

